Methyl 2-benzylidene-4-methylpent-4-enoate
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Overview
Description
Methyl 2-benzylidene-4-methylpent-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylidene group attached to a methylpentenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzylidene-4-methylpent-4-enoate typically involves the condensation of benzaldehyde with methyl 4-methylpent-4-enoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzylidene-4-methylpent-4-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid or benzaldehyde.
Reduction: Formation of methyl 2-benzyl-4-methylpent-4-enoate.
Substitution: Formation of various substituted benzylidene derivatives.
Scientific Research Applications
Methyl 2-benzylidene-4-methylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of Methyl 2-benzylidene-4-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The benzylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylpent-4-enoate: Lacks the benzylidene group, making it less reactive in certain chemical reactions.
Benzylideneacetone: Similar structure but with a different backbone, leading to distinct chemical properties and reactivity.
Methyl cinnamate: Contains a similar benzylidene group but with a different ester moiety.
Uniqueness
Methyl 2-benzylidene-4-methylpent-4-enoate is unique due to the presence of both the benzylidene and methylpentenoate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
CAS No. |
116145-61-0 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
methyl 2-benzylidene-4-methylpent-4-enoate |
InChI |
InChI=1S/C14H16O2/c1-11(2)9-13(14(15)16-3)10-12-7-5-4-6-8-12/h4-8,10H,1,9H2,2-3H3 |
InChI Key |
BFDHXYGIXZEITM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(=CC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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